molecular formula C15H21FN4O2 B12219337 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one

Cat. No.: B12219337
M. Wt: 308.35 g/mol
InChI Key: IOUWMYDVMQQTBG-UHFFFAOYSA-N
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Description

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to an azepanone structure. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of 5-fluoropyrimidine with a piperidine derivative, followed by the formation of the azepanone ring through cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The piperidine and azepanone rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propanenitrile
  • 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
  • 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid

Uniqueness

Compared to similar compounds, 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azepanone ring, in particular, differentiates it from other fluoropyrimidine derivatives, potentially offering novel applications and mechanisms of action .

Properties

Molecular Formula

C15H21FN4O2

Molecular Weight

308.35 g/mol

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one

InChI

InChI=1S/C15H21FN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21)

InChI Key

IOUWMYDVMQQTBG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

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